Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 3,3,3-trifluoro-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then esterified using methanol and a catalyst like sulfuric acid . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production with enhanced efficiency and yield .
Chemical Reactions Analysis
Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Scientific Research Applications
Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The hydroxyl and ester groups also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate can be compared with similar compounds such as:
Methyl 3,3,3-trifluoropyruvate: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzoate: Similar in structure but with variations in the ester group, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity in biochemical applications .
Properties
IUPAC Name |
methyl 2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVSYZMNULSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200987 | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-55-1 | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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